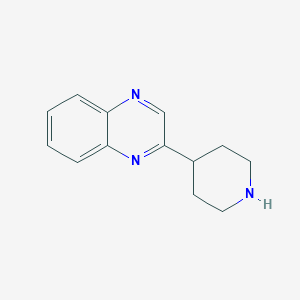
2-(piperidin-4-yl)quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(piperidin-4-yl)quinoxaline is a heterocyclic compound that features a quinoxaline ring fused with a piperidine moiety. This compound is of significant interest in the fields of medicinal and organic chemistry due to its potential pharmacological properties and versatile chemical reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(piperidin-4-yl)quinoxaline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloroquinoxaline with piperidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Green chemistry approaches, such as solvent-free reactions or the use of environmentally benign solvents, are also being explored to make the process more sustainable .
化学反応の分析
Types of Reactions: 2-(piperidin-4-yl)quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Alkylated or aminated quinoxaline derivatives.
科学的研究の応用
2-(piperidin-4-yl)quinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
作用機序
The mechanism of action of 2-(piperidin-4-yl)quinoxaline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
類似化合物との比較
Piperidine: A simpler analog with a single piperidine ring.
Quinoxaline: The parent compound without the piperidine moiety.
2-Piperidine-4-ylpyridine: A structurally similar compound with a pyridine ring instead of a quinoxaline ring.
Uniqueness: 2-(piperidin-4-yl)quinoxaline is unique due to its combined quinoxaline and piperidine structures, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a valuable compound in drug discovery and development .
特性
CAS番号 |
256372-19-7 |
|---|---|
分子式 |
C13H15N3 |
分子量 |
213.28 g/mol |
IUPAC名 |
2-piperidin-4-ylquinoxaline |
InChI |
InChI=1S/C13H15N3/c1-2-4-12-11(3-1)15-9-13(16-12)10-5-7-14-8-6-10/h1-4,9-10,14H,5-8H2 |
InChIキー |
GOPYWRQRRLUNDC-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1C2=NC3=CC=CC=C3N=C2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
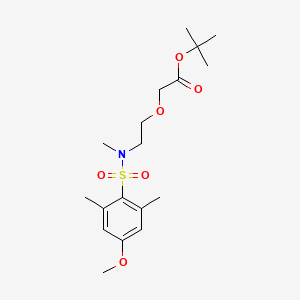

![3-[(3-Methylpyrrolidin-1-yl) methyl]phenol](/img/structure/B8405225.png)
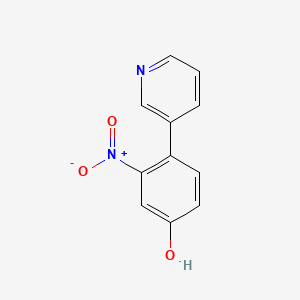


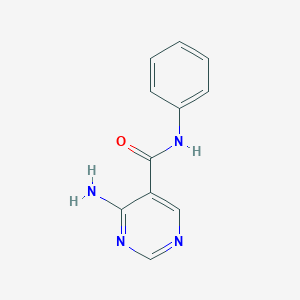
![1-[(3-bromothiophen-2-yl)sulfonyl]-1H-pyrrole](/img/structure/B8405266.png)
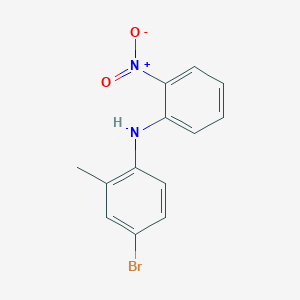

![9-fluoro-5H-benzo[c][1,8]naphthyridin-6-one](/img/structure/B8405281.png)



